The synthesis of Nudt7-cov-1 typically involves electrophile-fragment screening techniques. This method allows for the identification of small molecules that can covalently bind to target proteins, such as Nudix hydrolase 7. A library of mildly electrophilic fragments is screened against Nudix hydrolase 7 to discover potent and selective covalent probes. The screening process often utilizes high-throughput techniques coupled with crystallography to rapidly identify effective ligands .
Nudt7-cov-1's molecular structure features an electrophilic center that allows it to form covalent bonds with nucleophilic residues in the active site of Nudix hydrolase 7. The precise three-dimensional structure is determined using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how the compound interacts with the enzyme.
Nudt7-cov-1 participates in covalent bond formation through nucleophilic attack by thiol groups present in the active site of Nudix hydrolase 7. This reaction leads to irreversible inhibition of the enzyme, which can be quantitatively assessed using kinetic assays.
The mechanism by which Nudt7-cov-1 exerts its effects involves specific binding to the active site of Nudix hydrolase 7, leading to inhibition of its hydrolytic activity on coenzyme A and related substrates. This inhibition disrupts normal metabolic processes involving coenzyme A, potentially affecting lipid metabolism and energy production pathways.
Experimental data indicate that overexpression or inhibition of Nudix hydrolase 7 alters levels of coenzyme A and acyl-CoA species in cellular models, demonstrating its role in metabolic regulation .
Nudt7-cov-1 serves as a valuable tool in biochemical research for studying the function and regulation of Nudix hydrolases, particularly regarding their roles in metabolism and disease states such as cancer. It can be employed in:
NUDT7 belongs to the NUDIX hydrolase family, enzymes critical for maintaining cellular nucleotide homeostasis by hydrolyzing substrates like oxidized nucleotides, coenzymes, and signaling molecules. Dysregulation of NUDT7 activity is implicated in pathological processes, particularly cancer metabolism and oxidative stress responses. The enzyme hydrolyzes coenzyme A (CoA) derivatives, including oxidized CoA (CoASSG), thereby regulating lipid metabolism and redox balance. This function positions NUDT7 as a compelling target for modulating cancer cell survival pathways, especially in malignancies dependent on altered nucleotide metabolism [1] [4].
Structurally, NUDT7 features a conserved NUDIX fold characterized by a mixed α/β structure with a catalytic site requiring divalent cations (typically Mg²⁺). The active site contains a reactive cysteine residue (Cys*), which acts as a nucleophile during substrate hydrolysis. This residue’s unique positioning and solvent accessibility distinguish it from other NUDIX hydrolases, making it a druggable hotspot for selective covalent inhibition [1] [5]. Prior to NUDT7-COV-1’s discovery, no potent or selective inhibitors existed for NUDT7, limiting pharmacological validation of its therapeutic potential [4].
Table 1: Druggability Assessment of Select NUDIX Hydrolases
| NUDIX Protein | Key Substrates | Therapeutic Relevance | Inhibitor Status (Pre-NUDT7-COV-1) |
|---|---|---|---|
| NUDT1 | 8-oxo-dGTP, dGTP | Cancer (chemoresistance) | TH588, AZ compounds (controversial efficacy) |
| NUDT5 | ADP-ribose, NADH | Breast cancer (chromatin remodeling) | TH5427 (validated inhibitor) |
| NUDT7 | CoA, CoASSG, ADP-ribose | Metabolic diseases, cancer | None |
| NUDT14 | UDP-glucose | Not fully characterized | None |
The discovery of NUDT7-COV-1 originated from an electrophile-fragment screening platform designed to overcome limitations of traditional reversible fragment screening. A diverse library of 993 covalent fragments was assembled, featuring two primary electrophilic warheads: chloroacetamides (76%) and acrylamides (24%). Fragments adhered to "rule of three" principles (molecular weight <300 Da, ≤3 hydrogen bond donors/acceptors, clogP <3), ensuring chemical tractability for optimization [2] [4].
Key innovations in the screening workflow included:
This approach leveraged the covalent mechanism to detect binding despite weak non-covalent affinity, overcoming sensitivity barriers in conventional fragment screens [4].
Initial fragment hits against NUDT7 underwent rapid structural characterization via high-throughput X-ray crystallography. Protein-ligand complexes were generated by soaking crystals of recombinant human NUDT7 with electrophilic fragments. Structures were solved at resolutions ≤2.0 Å, revealing precise binding modes and warhead-cysteine interactions [2] [5].
Key findings from crystallographic analysis included:
This stage identified a lead chloroacetamide fragment with moderate inhibitory activity (Ki ~50 µM). Its co-crystal structure provided a blueprint for fragment growth by highlighting underutilized regions of the binding pocket amenable to chemical elaboration [4] [5].
The initial hit underwent structure-guided optimization to enhance potency and selectivity. Key strategies included:
Table 2: Evolution of NUDT7-COV-1 from Fragment Lead
| Parameter | Initial Fragment Hit | Optimized NUDT7-COV-1 |
|---|---|---|
| Structure | Simple chloroacetamide | Biphenyl-linked chloroacetamide |
| Molecular Weight | 215 Da | 390.09 Da |
| kinact/Ki | 0.5 M⁻¹s⁻¹ | 3.75 M⁻¹s⁻¹ |
| IC50 (NUDT7) | 50 µM | 1.1 µM |
| Selectivity (ABPP) | 5 off-targets | <1% proteome engagement |
Activity-based protein profiling (ABPP) using iodoacetamide-alkyne probes confirmed selectivity: NUDT7-COV-1 (10 µM, 2h) engaged <1% of probe-accessible cysteines in the human proteome [2] [4].
NUDT7-COV-1 contains a chiral center within its linker region. Biochemical and structural analyses revealed strict stereochemical dependence for inhibition:
These results underscore that covalent inhibitor design must account for chiral centers influencing both non-covalent binding pose and covalent bond formation efficiency. The racemic mixture of NUDT7-COV-1 is therefore pharmacologically suboptimal; the active species is exclusively the S-enantiomer [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6